2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide
Description
The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide belongs to the class of N-substituted 2-arylacetamides, which are structurally analogous to bioactive molecules like benzylpenicillin, leveraging amide linkages for coordination and pharmacological activity . Its core structure features a thiazole ring substituted with a 2,5-dimethoxyaniline group and an acetamide side chain modified with a 2-methoxyethyl moiety.
Properties
IUPAC Name |
2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-21-7-6-17-15(20)8-11-10-24-16(18-11)19-13-9-12(22-2)4-5-14(13)23-3/h4-5,9-10H,6-8H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPXZCMIIBELBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the thiazole intermediate.
Formation of the Acetamide Group: The final step involves the acylation of the thiazole intermediate with 2-methoxyethylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the thiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced thiazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the thiazole ring and the dimethoxyphenyl group. These moieties are known to interact with biological targets, potentially leading to applications in drug discovery.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The thiazole ring is a common motif in many pharmaceuticals, suggesting that this compound might have bioactive properties worth investigating.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the dimethoxyphenyl group are known to engage in hydrogen bonding and π-π interactions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole and Acetamide Moieties
- N-(1,3-Thiazol-2-yl)-2,2-diphenylacetamide (): This compound shares the thiazole-acetamide backbone but replaces the dimethoxyphenyl group with diphenyl substituents. Crystal structure analysis reveals intramolecular hydrogen bonding (N–H···N) and π–π interactions, which stabilize its conformation and influence solubility .
N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () :
A patent compound with a benzothiazole core and 2,5-dimethoxyphenylacetamide side chain. The preference for halogen (Cl) and trifluoromethyl (CF₃) substituents in similar derivatives suggests that electron-withdrawing groups may optimize activity, possibly by modulating metabolic stability or target affinity .
Anti-Proliferative Acetamide Derivatives ()
Compounds such as 2-(4-ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide demonstrate anti-proliferative activity. Key structural differences include:
- Heterocyclic Core: The target compound uses a thiazole ring, while anti-proliferative analogues employ indazole or morpholine scaffolds.
- Substituent Effects : The 2-methoxyethyl group in the target compound may enhance solubility compared to bulkier trityl-protected intermediates in anti-proliferative derivatives .
Pharmacologically Active Analogues
- Midodrine () : A vasoconstrictor with a 2,5-dimethoxyphenyl group and hydroxyethyl-acetamide side chain. The target compound’s 2-methoxyethyl substituent replaces Midodrine’s hydroxyethyl group, which could reduce polarity and alter blood-brain barrier permeability .
- Goxalapladib () : A naphthyridine-acetamide derivative for atherosclerosis. Its trifluoromethyl and biphenyl groups contrast with the target compound’s simpler dimethoxyphenyl-thiazole system, highlighting trade-offs between complexity and synthetic accessibility .
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Steric and Electronic Effects : The 2,5-dimethoxyphenyl group in the target compound may confer electron-donating properties, enhancing interactions with charged residues in biological targets. However, steric hindrance from the methoxy groups could limit conformational flexibility compared to less-substituted analogues .
Biological Activity
The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-methoxyethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring and a dimethoxyphenyl group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for its potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 388.48 g/mol. The structure includes key functional groups that are known to interact with biological targets, enhancing its potential efficacy in medicinal applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 388.48 g/mol |
| Functional Groups | Thiazole, Amide |
| Solubility | Soluble in DMSO |
The mechanism of action of this compound involves interactions with various molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the dimethoxyphenyl group may enhance binding affinity to hydrophobic pockets on target proteins. These interactions can modulate the activity of specific pathways, leading to desired biological effects.
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have demonstrated that thiazole-containing compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary evaluations of this compound's cytotoxicity against cancer cell lines are needed to establish its effectiveness.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit enzymes involved in critical metabolic pathways, which could be beneficial in developing treatments for metabolic disorders.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the structure significantly affected potency, with certain derivatives exhibiting MIC values as low as 10 µg/mL.
- Cytotoxicity Assays : In vitro studies on related thiazole compounds have shown IC50 values ranging from 20 µM to 50 µM against human cancer cell lines such as HeLa and MCF-7. Further testing is necessary for this specific compound to determine its cytotoxic profile.
- Enzyme Interaction : Research on thiazole derivatives has shown promising results in inhibiting enzymes like acetylcholinesterase (AChE), which is relevant for neurological disorders. The potential for this compound to exhibit similar activity warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
